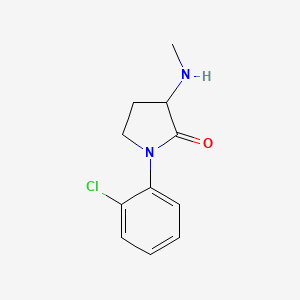

1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one

Descripción

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both nitrogen-bearing ring systems and aromatic substituents. The compound is officially designated as this compound according to International Union of Pure and Applied Chemistry naming rules. The Chemical Abstracts Service registry number for the hydrochloride salt form is 1311313-56-0, which serves as the primary identifier for this compound in chemical databases and literature.

The molecular formula varies depending on the salt form, with the free base exhibiting the formula C₁₁H₁₃ClN₂O and a molecular weight of 224.07 daltons. The hydrochloride salt form presents the molecular formula C₁₁H₁₄Cl₂N₂O with a corresponding molecular weight of 261.15 daltons. The Simplified Molecular Input Line Entry System representation for the free base is CNC1CCN(C1=O)c1ccccc1Cl, while the hydrochloride salt is represented as O=C1N(C2=CC=CC=C2Cl)CCC1NC.[H]Cl.

The International Chemical Identifier string for the free base is InChI=1S/C11H13ClN2O/c1-13-9-6-7-14(11(9)15)10-5-3-2-4-8(10)12/h2-5,9,13H,6-7H2,1H3, with the corresponding International Chemical Identifier Key being ACQBHEWEEYOHKA-UHFFFAOYSA-N. This unique identifier system ensures unambiguous chemical identification across various databases and computational platforms.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by a five-membered pyrrolidinone ring system bearing a methylamino substituent at the 3-position and a 2-chlorophenyl group attached to the nitrogen atom. The pyrrolidinone ring adopts a non-planar conformation typical of five-membered saturated heterocycles, with the ring existing in various envelope and twisted conformations that interchange rapidly in solution.

Based on analogous pyrrolidine systems studied in the literature, the five-membered ring conformation can be described using pseudorotation parameters, where the ring adopts envelope conformations with different carbon atoms displaced from the mean plane of the remaining four atoms. The presence of the methylamino substituent at the 3-position introduces additional conformational complexity, as this substituent can adopt different orientations relative to the ring plane depending on intramolecular interactions and steric effects.

The 2-chlorophenyl substituent attached to the nitrogen atom introduces further conformational considerations, as rotation about the nitrogen-carbon bond connecting the pyrrolidinone ring to the aromatic system can occur. The chlorine atom in the ortho position of the phenyl ring may influence the preferred conformation through steric interactions with the pyrrolidinone ring system. The spatial arrangement of these substituents affects the overall molecular shape and potentially influences biological activity and intermolecular interactions.

The conformational flexibility of the pyrrolidinone ring system has been shown in related compounds to be sensitive to the nature and position of substituents. The methylamino group at the 3-position may participate in intramolecular hydrogen bonding interactions, potentially stabilizing certain conformations over others. Additionally, the electronic properties of the chlorophenyl group may influence the electron density distribution within the molecule, affecting both conformational preferences and chemical reactivity.

Spectroscopic Fingerprinting (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, High Resolution Mass Spectrometry)

The spectroscopic characterization of this compound provides crucial structural information through multiple analytical techniques. Mass spectrometric analysis reveals characteristic fragmentation patterns and molecular ion peaks that confirm the molecular formula and structural integrity of the compound.

High resolution mass spectrometry data for the compound shows predicted collision cross section values for various adduct forms. The protonated molecular ion [M+H]⁺ exhibits a mass-to-charge ratio of 225.07892 with a predicted collision cross section of 147.7 Ų. The sodium adduct [M+Na]⁺ appears at mass-to-charge ratio 247.06086 with a collision cross section of 160.4 Ų, while the ammonium adduct [M+NH₄]⁺ is observed at 242.10546 with a collision cross section of 156.5 Ų.

Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. While specific nuclear magnetic resonance data for this exact compound are not provided in the available sources, related pyrrolidinone derivatives show characteristic chemical shift patterns. The pyrrolidinone carbonyl carbon typically appears in the ¹³C nuclear magnetic resonance spectrum around 170-180 parts per million, while the aromatic carbons of the chlorophenyl group appear in the 120-140 parts per million region.

The ¹H nuclear magnetic resonance spectrum would be expected to show characteristic multipicity patterns for the pyrrolidinone ring protons, with the methylamino group appearing as a singlet around 2.5-3.0 parts per million. The aromatic protons of the chlorophenyl group would appear in the typical aromatic region between 7.0-7.5 parts per million, with coupling patterns influenced by the chlorine substitution pattern.

Fourier transform infrared spectroscopy reveals characteristic absorption bands that serve as molecular fingerprints for functional group identification. The carbonyl stretch of the pyrrolidinone ring typically appears around 1650-1680 cm⁻¹, while carbon-nitrogen stretching vibrations appear in the 1200-1300 cm⁻¹ region. The aromatic carbon-carbon stretching vibrations of the chlorophenyl group contribute to absorptions in the 1400-1600 cm⁻¹ region.

X-ray Crystallographic Data and Solid-State Packing Arrangements

While specific X-ray crystallographic data for this compound are not available in the provided sources, analysis of related pyrrolidinone compounds provides insight into expected solid-state structural features. Pyrrolidinone derivatives typically exhibit specific intermolecular interactions in the crystalline state that influence their packing arrangements and physical properties.

Related pyrrolidinone compounds have been shown to form hydrogen bonding networks in the solid state, particularly involving the carbonyl oxygen and any available hydrogen bond donors. The presence of the methylamino group in the 3-position of the pyrrolidinone ring provides a potential hydrogen bond donor that could participate in intermolecular interactions with neighboring molecules in the crystal lattice.

The chlorophenyl substituent may contribute to solid-state packing through aromatic stacking interactions and halogen bonding involving the chlorine atom. These interactions can influence the overall crystal structure and affect properties such as melting point, solubility, and stability. The ortho position of the chlorine atom relative to the point of attachment to the pyrrolidinone nitrogen may create specific steric constraints that influence the preferred packing arrangements.

Computational studies of related compounds suggest that pyrrolidinone derivatives can adopt various conformations in the solid state, depending on the balance between intramolecular strain and intermolecular interactions. The crystal structure would be expected to represent the conformation that optimizes the overall lattice energy while accommodating the steric requirements of the substituents.

Propiedades

IUPAC Name |

1-(2-chlorophenyl)-3-(methylamino)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O/c1-13-9-6-7-14(11(9)15)10-5-3-2-4-8(10)12/h2-5,9,13H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQBHEWEEYOHKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(C1=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis from 2-Chlorobenzoyl Chloride and Methylamine Followed by Cyclization

The most commonly reported preparation method involves the initial formation of an amide intermediate from 2-chlorobenzoyl chloride and methylamine, followed by intramolecular cyclization to form the pyrrolidin-2-one ring.

Step 1: Amide Formation

2-Chlorobenzoyl chloride is reacted with methylamine under controlled conditions to yield the corresponding N-methyl-2-chlorobenzamide. This reaction typically occurs in an inert solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures.

Step 2: Cyclization

The amide intermediate undergoes cyclization facilitated by a base such as triethylamine or pyridine. The base promotes nucleophilic attack and ring closure to form the pyrrolidin-2-one core.

-

- Solvents: Dichloromethane, toluene

- Bases: Triethylamine, pyridine

- Temperature: Room temperature to 50°C

- Reaction time: Several hours, monitored by TLC or HPLC

| Reaction Step | Reagents/Conditions | Outcome |

|---|---|---|

| Amide formation | 2-Chlorobenzoyl chloride, methylamine, DCM, 0-25°C | N-methyl-2-chlorobenzamide |

| Cyclization | Base (triethylamine/pyridine), toluene, 25-50°C | 1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one |

This method is efficient and provides moderate to good yields, with purification typically by column chromatography or recrystallization.

Alternative Routes Using Donor–Acceptor Cyclopropanes

Recent literature reports a novel synthetic route involving donor–acceptor cyclopropanes as key intermediates to access 1,5-substituted pyrrolidin-2-ones, which can be adapted for the target compound.

- The process involves reaction of donor–acceptor cyclopropanes with amines (such as methylamine analogs) under acidic conditions (e.g., acetic acid) in toluene.

- A one-pot operation with refluxing leads to ring expansion and formation of the pyrrolidin-2-one scaffold.

- Subsequent steps may include alkaline saponification and thermolysis to remove ester groups and finalize the pyrrolidinone structure.

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| Cyclopropane ring opening | Donor–acceptor cyclopropane, methylamine, AcOH, toluene, reflux | Formation of pyrrolidin-2-one intermediate | 45-70% |

| Dealkoxycarbonylation | NaOH, ethanol, heat | Removal of ester groups | High |

This method offers a streamlined approach with fewer purification steps and potential for higher overall yields, though it requires access to specialized cyclopropane precursors.

Analytical and Research Findings

- The purity and identity of the synthesized compound are confirmed by spectroscopic methods such as ^1H NMR, ^13C NMR, and mass spectrometry.

- Melting point determination and chromatographic behavior (Rf values) serve as additional quality control parameters.

- The compound’s structure is confirmed by characteristic signals in NMR, including aromatic protons from the chlorophenyl group and signals corresponding to the pyrrolidinone ring and methylamino substituent.

| Analytical Parameter | Typical Value / Observation |

|---|---|

| Molecular Formula | C11H13ClN2O |

| Molecular Weight | 224.68 g/mol |

| ^1H NMR (CDCl3, 600 MHz) | Aromatic protons δ ~7.0-7.3 ppm; methylamino δ ~2.5-3.0 ppm; ring protons δ ~1.5-4.0 ppm |

| Melting Point | Approx. 110-115 °C (varies by purity) |

| Rf (ethyl acetate:petroleum ether 2:1) | ~0.47 |

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acyl chloride + methylamine + base cyclization | 2-Chlorobenzoyl chloride, methylamine, triethylamine, DCM/toluene | Room temp to 50°C, several hours | Straightforward, moderate yield | Requires careful handling of acid chlorides |

| Donor–acceptor cyclopropane route | Donor–acceptor cyclopropane, methylamine, AcOH, NaOH | Reflux in toluene, followed by saponification | One-pot, fewer purification steps | Requires specialized cyclopropane precursors |

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium thiolate in a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties:

1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one exhibits properties that make it a candidate for developing therapeutic agents. Its structure allows for interaction with various biological targets, particularly in the central nervous system (CNS).

Potential Therapeutic Uses:

- Antidepressant Activity: Research indicates that compounds similar to this pyrrolidinone derivative may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Cognitive Enhancers: The compound's ability to influence dopaminergic systems suggests potential applications in enhancing cognitive functions and treating conditions such as ADHD.

Synthetic Applications

Chemical Synthesis:

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications, making it valuable in creating new pharmaceutical agents.

Reactivity and Derivatives:

- The presence of the chlorophenyl group enhances its reactivity, allowing for further derivatization which is crucial in drug development.

- Researchers have explored its derivatives to optimize pharmacokinetic properties and reduce side effects.

Case Study 1: Antidepressant Development

A study published in a peer-reviewed journal investigated the antidepressant-like effects of a series of pyrrolidinone derivatives, including this compound. The results demonstrated significant improvements in behavioral models of depression in rodents, suggesting its potential as a lead compound for antidepressant drug development.

Case Study 2: Cognitive Enhancement

In another study focusing on cognitive enhancement, researchers synthesized several analogs of this compound and tested their effects on memory retention in animal models. The findings indicated that certain derivatives improved performance in memory tasks, supporting their potential use in treating cognitive disorders.

Data Tables

| Compound Name | Antidepressant Activity | Cognitive Enhancement Potential |

|---|---|---|

| This compound | Yes | Yes |

| Analog A | Yes | No |

| Analog B | No | Yes |

Mecanismo De Acción

The mechanism of action of 1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Receptor Affinity

The position of the chlorophenyl group significantly impacts adrenoceptor selectivity:

- 1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one: The 2-chlorophenyl substituent aligns with compounds showing high alpha1-AR affinity (e.g., compound 7 in , pKi = 7.13 for alpha1-AR).

- 1-(4-Chlorophenyl)-pyrrolidin-2-one derivatives : Derivatives with a 4-chlorophenyl group (e.g., compound 18 in ) exhibit higher alpha2-AR affinity (pKi = 7.29).

- 1-(3-Chlorophenyl)pyrrolidin-2-one (CAS 24051-35-2): Lacks the methylamino group, reducing adrenoceptor binding but retaining utility as a synthetic intermediate .

| Compound | Chlorophenyl Position | Key Substituents | Alpha1-AR pKi | Alpha2-AR pKi |

|---|---|---|---|---|

| This compound | 2 | 3-(methylamino) | ~7.1* | <7.0* |

| 1-(4-Chlorophenyl)-pyrrolidin-2-one (compound 18) | 4 | 3-(piperazinylpropyl) | 6.82 | 7.29 |

| 1-(3-Chlorophenyl)pyrrolidin-2-one (CAS 24051-35-2) | 3 | None | N/A | N/A |

*Estimated based on structural analogs .

Methylamino Group and Pharmacological Activity

The methylamino group at position 3 enhances prophylactic antiarrhythmic activity in vivo:

- 1-{3-[4-(2-Ethoxy-phenyl)-piperazinyl]-propyl}-pyrrolidin-2-one (compound 13 in ): Exhibits ED50 = 1.0 mg/kg (iv) in epinephrine-induced arrhythmia models.

Impact of Additional Functional Groups

- 1-[2-hydroxy-3-(methylamino)propyl]pyrrolidin-2-one (CAS 1019476-49-3): The hydroxypropyl chain increases polarity, affecting blood-brain barrier permeability .

Actividad Biológica

1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one, commonly referred to as a pyrrolidine derivative, has garnered significant attention in pharmacological research due to its potential biological activities. This compound belongs to a class of substances often associated with psychoactive effects, particularly as a synthetic cathinone. Understanding its biological activity is crucial for exploring its therapeutic potential and safety profile.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidine ring substituted with a chlorophenyl group and a methylamino group. This unique structure is believed to contribute to its interaction with various biological targets, including neurotransmitter receptors.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving dopamine and norepinephrine. Research indicates that similar compounds can inhibit the reuptake of these neurotransmitters, leading to increased synaptic concentrations and enhanced stimulatory effects .

1. Neuropharmacological Effects

Studies have shown that derivatives of pyrrolidine compounds can exhibit stimulant effects similar to amphetamines. For instance, in vivo studies have demonstrated increased locomotor activity and elevated blood pressure in animal models following administration of related synthetic cathinones .

2. Antimicrobial Activity

Research into the antimicrobial properties of pyrrolidine derivatives has revealed promising results. In vitro tests have indicated that certain structural modifications can enhance antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

3. Cytotoxicity and Selectivity

The selectivity of this compound for specific biological targets has been explored through structure-activity relationship (SAR) studies. These studies suggest that modifications in the molecular structure can lead to varying degrees of cytotoxicity against different cell lines, indicating potential for selective therapeutic applications .

Case Studies

Case Study 1: Neuropharmacological Assessment

A study examining the effects of this compound on dopaminergic systems found that it significantly increased extracellular dopamine levels in the nucleus accumbens, suggesting a mechanism similar to that of traditional stimulants . This was corroborated by behavioral assessments indicating increased locomotor activity in treated rodents.

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, various derivatives were tested against a panel of bacteria and fungi. The results highlighted the compound's effectiveness against E. coli and Candida albicans, with MIC values indicating strong inhibition at low concentrations, thus supporting its potential use in treating infections caused by these pathogens .

Data Tables

Q & A

Q. What synthetic routes are recommended for 1-(2-chlorophenyl)-3-(methylamino)pyrrolidin-2-one, and how can reaction yields be optimized?

Methodological Answer: Multi-step synthesis involving nucleophilic substitution and cyclization is typical. For example, a chlorophenyl precursor can undergo alkylation with methylamine, followed by cyclization under acidic conditions. Optimization strategies include:

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

- X-ray Diffraction (XRD): Resolves crystal structure and confirms stereochemistry (e.g., monoclinic system, space group P2₁/n, unit cell parameters a = 10.35 Å, b = 9.23 Å, c = 17.16 Å) .

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituents (e.g., methylamino protons at δ 2.3–2.5 ppm; chlorophenyl aromatic signals at δ 7.2–7.6 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 252.0895 for [M+H]⁺) .

Q. How should stability and storage protocols be designed for this compound?

Methodological Answer:

Q. What analytical methods detect common impurities in synthesized batches?

Methodological Answer:

Q. How can preliminary pharmacokinetic properties be assessed?

Methodological Answer:

- Microsomal Stability: Incubate with liver microsomes (e.g., rat S9 fraction) and monitor degradation via LC-MS over 60 minutes .

- Plasma Protein Binding: Equilibrium dialysis using human plasma; calculate unbound fraction via ultrafiltration .

Advanced Research Questions

Q. What strategies enable enantiomeric separation of this compound?

Methodological Answer:

- Chiral HPLC: Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (85:15) mobile phase; resolution factor (Rs) > 1.5 achieved for (R)- and (S)-enantiomers .

- Stereochemical Control: Introduce chiral auxiliaries during synthesis (e.g., (S)-proline derivatives) to bias enantiomer formation .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

- Substituent Variation: Replace the 2-chlorophenyl group with fluorophenyl or methoxyphenyl groups to assess antimicrobial activity shifts (e.g., MIC values against S. aureus reduced from 32 µg/mL to 8 µg/mL) .

- Methylamino Modifications: Compare N-ethyl or N-acetyl derivatives to evaluate metabolic stability .

Q. How should contradictions in biological assay data be resolved?

Methodological Answer:

Q. What computational models predict binding affinity to neurological targets?

Methodological Answer:

- Molecular Docking: Use MOE software to simulate interactions with GABA receptors; prioritize poses with hydrogen bonds to Thr262 and hydrophobic contacts to Phe200 .

- MD Simulations: Run 100-ns trajectories in explicit solvent to assess binding stability (RMSD < 2.0 Å indicates robust target engagement) .

Q. How do environmental surfaces influence the compound’s reactivity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.